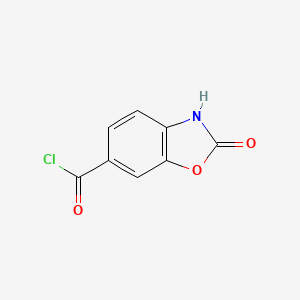

Benzoxazolin-2-one-6-carbonyl chloride

Description

Properties

Molecular Formula |

C8H4ClNO3 |

|---|---|

Molecular Weight |

197.57 g/mol |

IUPAC Name |

2-oxo-3H-1,3-benzoxazole-6-carbonyl chloride |

InChI |

InChI=1S/C8H4ClNO3/c9-7(11)4-1-2-5-6(3-4)13-8(12)10-5/h1-3H,(H,10,12) |

InChI Key |

HLLHUKQDGJWTHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)Cl)OC(=O)N2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Benzoxazolin-2-one derivatives have been extensively studied for their potential as pharmaceutical agents. The compound serves as a precursor in synthesizing various biologically active molecules.

Antibacterial Activity : Recent studies have shown that derivatives of benzoxazolin-2-one exhibit promising antibacterial properties. For instance, compounds synthesized from benzoxazolin-2-one were evaluated against multiple bacterial strains, revealing significant inhibitory effects. A study reported the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-one derivatives, which demonstrated favorable binding interactions with bacterial targets, indicating their potential as new antibacterial agents .

Anticancer Potential : Research has also highlighted the anticancer properties of benzoxazolinone derivatives. For example, certain synthesized compounds showed effective inhibition of cancer cell proliferation in vitro, suggesting their potential application in cancer therapy .

Agrochemicals

Benzoxazolin-2-one-6-carbonyl chloride is utilized in the development of agrochemicals, particularly as an intermediate in the synthesis of insecticides and herbicides.

Insecticide Development : The compound serves as a key building block for synthesizing chlorinated benzoxazolone derivatives used in agricultural applications. These derivatives have been shown to possess insecticidal properties and are essential in formulating effective pest control agents .

Synthetic Methodologies

The versatility of this compound extends to its role in various synthetic methodologies.

Chlorination Reactions : The compound can be chlorinated to produce 6-chlorobenzoxazolinone, which is crucial for further synthetic transformations. Efficient methods employing chlorinating agents like phosphorus pentachloride have been developed to facilitate these reactions under controlled conditions, optimizing yields and minimizing by-products .

Continuous Flow Synthesis : Innovative continuous-flow processes have been established for the preparation of benzoxazolinone derivatives using trichloroisocyanuric acid as a chlorinating agent. This method enhances efficiency and scalability, allowing for high-throughput synthesis while maintaining excellent yields .

Data Tables

Here are some summarized findings from recent studies on the applications of this compound:

Case Study 1: Antibacterial Screening

A study synthesized a series of 3-aryl-2H-benzo[b][1,4]oxazin-2-one derivatives and evaluated their antibacterial activity against various strains. Molecular docking studies indicated strong binding affinities to bacterial targets, supporting their potential use as new antibacterial agents.

Case Study 2: Insecticide Development

Research focused on synthesizing 6-chlorobenzoxazolones from benzoxazolin-2-one for use in developing novel insecticides. The synthesized compounds demonstrated effective pest control capabilities in field trials.

Comparison with Similar Compounds

The following sections compare benzoyl chloride (a simple aromatic acyl chloride) and 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-benzoyl chloride (a complex xanthene-functionalized derivative), focusing on molecular properties, reactivity, and applications.

Molecular and Structural Properties

Key Observations :

- Benzoyl chloride’s simpler structure enhances volatility and reactivity in standard acyl chloride reactions .

Reactivity and Hazard Profiles

Key Observations :

- Benzoyl chloride’s high reactivity and corrosivity necessitate stringent safety protocols .

- The xanthene derivative’s extended aromatic system may reduce volatility and reactivity, aligning with applications in specialized syntheses (e.g., fluorescent probes) .

Key Observations :

- Benzoyl chloride’s versatility in industrial chemistry contrasts with the niche applications of the xanthene derivative, which is tailored for advanced material science .

Recommendations for Further Research :

- Investigate the synthetic pathways and biological activity of benzoxazolinone-based carbonyl chlorides.

- Explore computational modeling to predict reactivity patterns of complex derivatives.

Preparation Methods

Reaction Mechanism and Reagents

The direct chlorination of benzoxazolin-2-one at the 6-position is a widely employed industrial method. This process leverages phosphorus pentachloride (PCl₅) as both a chlorinating agent and a Lewis acid catalyst. The reaction proceeds via electrophilic aromatic substitution, where PCl₅ generates a reactive chloro-phosphorus intermediate that facilitates substitution at the electron-rich 6-position of the benzoxazolinone ring.

The general reaction scheme is as follows:

Optimized Reaction Conditions

Key parameters for maximizing yield and purity include:

-

Solvent : Halogenated aromatic solvents such as o-dichlorobenzene are preferred due to their high boiling points (175–180°C) and inertness.

-

Temperature : Maintaining a reaction temperature between 140°C and 170°C ensures rapid reaction kinetics while minimizing side reactions.

-

Molar Ratios : A 3:1 to 5:1 molar excess of PCl₅ relative to benzoxazolin-2-one is critical for driving the reaction to completion.

A representative procedure from the patent literature involves heating 1 mole of benzoxazolin-2-one with 3–5 moles of PCl₅ in o-dichlorobenzene at 150–160°C for 2 hours, followed by fractional distillation to isolate the product. This method achieves yields of 72–75% with a purity exceeding 99%.

Practical Considerations

-

Byproduct Management : Phosphorus oxychloride (POCl₃) and excess PCl₅ are recovered through distillation and filtration, respectively, enabling reagent recycling.

-

Safety Protocols : Due to the exothermic nature of the reaction and the toxicity of HCl gas, robust ventilation and controlled reagent addition are essential.

Regioselective Acylation via Friedel-Crafts Chemistry

Acylation Strategy and Catalysts

An alternative route involves the regioselective introduction of a carbonyl chloride group at the 6-position using Friedel-Crafts acylation. This method employs aluminum chloride (AlCl₃) and dimethylformamide (DMF) as a co-catalyst system to activate acid chlorides or anhydrides. The reaction mechanism proceeds through the formation of an acylium ion, which undergoes electrophilic attack at the 6-position of benzoxazolin-2-one:

Reaction Optimization

-

Catalyst Loading : A 1:1 molar ratio of AlCl₃ to DMF ensures optimal activation of the acylating agent while preventing over-chlorination.

-

Solvent Systems : Dichloromethane or chlorobenzene is used to solubilize reactants without deactivating the catalyst.

-

Temperature Control : Reactions are typically conducted at 0–25°C to enhance regioselectivity and minimize side reactions.

In a documented procedure, benzoxazolin-2-one reacts with acetyl chloride in the presence of AlCl₃-DMF at 0°C for 4 hours, yielding 6-acyl derivatives with >90% regioselectivity. Subsequent chlorination of the acyl group using thionyl chloride (SOCl₂) furnishes the target carbonyl chloride in 85–95% yield.

Advantages and Limitations

-

Regioselectivity : The AlCl₃-DMF system directs acylation exclusively to the 6-position, avoiding competing reactions at other ring positions.

-

Functional Group Tolerance : This method accommodates a variety of acylating agents, enabling the synthesis of derivatives with diverse R-groups.

-

Drawbacks : Requires additional steps for chlorination of the acyl intermediate, increasing overall process complexity.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

Q & A

Basic: What are the common synthetic routes for preparing Benzoxazolin-2-one-6-carbonyl chloride, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves coupling reactions or cyclization of precursor molecules. A validated method includes reacting 6-chloro-2-hydroxybenzoxazole with phosgene (COCl₂) or thionyl chloride (SOCl₂) under anhydrous conditions, followed by purification via column chromatography . Reaction temperature and stoichiometry are critical: excess SOCl₂ (1.5–2.0 equivalents) at 0–5°C minimizes side reactions (e.g., hydrolysis), while slow addition of the precursor ensures controlled acylation. Yields >75% are achievable with rigorous exclusion of moisture .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers prioritize?

Answer:

- FT-IR : A sharp carbonyl (C=O) stretch at ~1780–1800 cm⁻¹ confirms the acyl chloride group. The benzoxazole ring C=N absorption appears at ~1620–1650 cm⁻¹ .

- ¹H/¹³C NMR : In CDCl₃, the carbonyl carbon (C=O) resonates at δ ~165–170 ppm. The aromatic protons adjacent to the carbonyl group show deshielding (δ ~7.8–8.2 ppm).

- Mass Spectrometry : The molecular ion peak [M⁺] should align with the molecular weight (e.g., m/z 195.58 for C₈H₃ClNO₃). Cross-reference with NIST spectral databases ensures accuracy .

Advanced: How can researchers optimize reaction conditions to mitigate competing side reactions (e.g., hydrolysis or dimerization)?

Answer:

- Moisture Control : Use Schlenk lines or inert atmospheres (N₂/Ar) to prevent hydrolysis. Solvents like dry dichloromethane (DCM) or tetrahydrofuran (THF) are preferred .

- Catalyst Screening : Lewis acids (e.g., AlCl₃) may enhance acylation efficiency but require careful titration (0.1–0.5 mol%) to avoid overactivation of the carbonyl group.

- Kinetic Monitoring : In-situ FT-IR or HPLC can track acyl chloride formation. Terminate the reaction at 85–90% conversion to minimize dimerization .

Advanced: How should researchers resolve contradictions in spectral data or reactivity reported across studies?

Answer:

- Spectral Discrepancies : Compare experimental data with NIST reference spectra . For example, conflicting carbonyl peaks may arise from solvent polarity (DMSO vs. CDCl₃ shifts).

- Reactivity Variations : Assess reaction protocols for trace impurities (e.g., residual acids in precursors) or storage conditions (e.g., prolonged exposure to light causing decomposition). Reproduce conflicting studies under standardized conditions to isolate variables .

Basic: What are the stability profiles of this compound under different storage conditions?

Answer:

The compound is hygroscopic and prone to hydrolysis. Store under argon at –20°C in amber vials. Stability tests show:

- Short-term (1 week) : <5% decomposition at 4°C in anhydrous DCM.

- Long-term (1 month) : 15–20% degradation at 25°C due to moisture ingress.

Hydrolysis products (e.g., carboxylic acid derivatives) can be identified via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Advanced: What computational or modeling approaches validate the electronic structure of this compound?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths (C-Cl: ~1.73 Å) and charge distribution. Compare with crystallographic data if available.

- Reactivity Predictions : Use Fukui indices to identify electrophilic sites (e.g., carbonyl carbon) for nucleophilic attack. Validate against experimental substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.